molecular formula C13H16ClN3OS B1308204 5-[(4-chloro-3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol CAS No. 156867-74-2

5-[(4-chloro-3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B1308204
CAS No.: 156867-74-2
M. Wt: 297.8 g/mol
InChI Key: NKMALVBJLYOZCU-UHFFFAOYSA-N
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Description

5-[(4-chloro-3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol is a research-grade chemical agent recognized for its potent and selective antagonism of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. The TRPA1 channel is a key detector of noxious cold and a wide range of endogenous and exogenous irritants, making it a critical target in the study of pain, neurogenic inflammation, and respiratory conditions . This compound functions by covalently modifying key cysteine residues within the channel's N-terminus, leading to a sustained inhibition of channel activity. Its high selectivity for TRPA1 over other TRP channels, such as TRPV1, makes it an invaluable pharmacological tool for dissecting the specific role of TRPA1 in complex biological systems. Researchers utilize this antagonist to investigate the mechanisms underlying pathological pain states, including inflammatory and neuropathic pain , as well as its contribution to conditions like asthma and chronic cough. The compound's well-defined mechanism and selectivity profile enable precise interrogation of TRPA1-mediated signaling pathways in both in vitro and in vivo models.

Properties

IUPAC Name

3-[(4-chloro-3,5-dimethylphenoxy)methyl]-4-ethyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3OS/c1-4-17-11(15-16-13(17)19)7-18-10-5-8(2)12(14)9(3)6-10/h5-6H,4,7H2,1-3H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKMALVBJLYOZCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)COC2=CC(=C(C(=C2)C)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60397660
Record name 5-[(4-chloro-3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156867-74-2
Record name 5-[(4-Chloro-3,5-dimethylphenoxy)methyl]-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=156867-74-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(4-chloro-3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of 5-[(4-chloro-3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol typically involves the following key steps:

Detailed Synthetic Route

  • Preparation of 4-chloro-3,5-dimethylphenoxy methyl intermediate

    • React 4-chloro-3,5-dimethylphenol with formaldehyde or chloromethyl methyl ether in the presence of a base such as potassium carbonate.
    • Solvent: Dimethylformamide (DMF) or acetone.
    • Conditions: Heating at 50–80 °C for several hours to promote ether formation.
  • Synthesis of 4-ethyl-1,2,4-triazole-3-thiol

    • Cyclization of hydrazine derivatives with ethyl-substituted nitriles or amides under acidic or basic catalysis to form the triazole ring.
    • Introduction of the thiol group at the 3-position is achieved by sulfurization reactions, often using reagents like carbon disulfide or Lawesson’s reagent.
  • Coupling reaction

    • The phenoxy methyl intermediate is reacted with the 4-ethyl-1,2,4-triazole-3-thiol under basic conditions (e.g., potassium carbonate) in a polar aprotic solvent such as DMF.
    • The reaction proceeds via nucleophilic substitution at the methylene position linking the phenoxy group to the triazole ring.
    • Heating the reaction mixture (80–120 °C) facilitates the coupling and formation of the final product.

Industrial Scale Considerations

  • Continuous flow reactors may be employed to optimize reaction times and yields.
  • Use of greener solvents and catalysts is under investigation to improve sustainability.
  • Purification typically involves recrystallization or chromatographic techniques to achieve high purity (>95%).

Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature (°C) Yield (%) Notes
Phenol alkylation 4-chloro-3,5-dimethylphenol + chloromethyl ether + K2CO3 DMF or acetone 50–80 75–85 Base-mediated ether formation
Triazole ring synthesis Hydrazine derivative + ethyl nitrile + sulfurization agent Ethanol or DMF 60–100 70–80 Cyclization and thiol introduction
Coupling reaction Phenoxy methyl intermediate + triazole thiol + K2CO3 DMF 80–120 65–75 Nucleophilic substitution

Analytical Characterization During Preparation

Research Findings on Preparation Optimization

  • The choice of base and solvent critically affects the yield and purity of the coupling step. Potassium carbonate in DMF is preferred for its balance of reactivity and solubility.
  • Temperature control is essential to minimize side reactions such as over-alkylation or decomposition of the thiol group.
  • Use of microwave-assisted synthesis has been reported to reduce reaction times significantly while maintaining yields.
  • Scale-up studies indicate that continuous flow synthesis can improve reproducibility and reduce batch-to-batch variability.

Summary Table of Preparation Methods

Preparation Stage Key Reagents/Conditions Advantages Challenges
Phenoxy methyl intermediate 4-chloro-3,5-dimethylphenol + base + chloromethyl ether High selectivity, straightforward Requires careful temperature control
Triazole-3-thiol synthesis Hydrazine derivatives + sulfurization agents Efficient ring formation Sensitive to moisture and air
Coupling reaction Phenoxy methyl intermediate + triazole thiol + base Good yields, scalable Thiol oxidation risk, side reactions

Chemical Reactions Analysis

5-[(4-chloro-3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Scientific Research Applications

Antifungal Applications

The compound exhibits notable antifungal activity against various fungal pathogens. Research has demonstrated its effectiveness in inhibiting the growth of fungi such as Candida albicans and Aspergillus species.

Case Study: Antifungal Activity Evaluation

A study evaluated the antifungal efficacy of several triazole derivatives, including 5-[(4-chloro-3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol. The Minimum Inhibitory Concentration (MIC) was determined against Candida albicans, showing promising results comparable to established antifungal agents like fluconazole .

Compound NameMIC (μg/mL)Comparison DrugMIC (μg/mL)
This compound8Fluconazole16

Antibacterial Applications

The antibacterial properties of this compound have been explored extensively. It has shown effectiveness against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

Case Study: Antibacterial Efficacy

In a comparative study of triazole derivatives, the compound demonstrated an MIC of 0.5 μg/mL against MRSA, outperforming several conventional antibiotics .

Bacterial StrainMIC (μg/mL)Reference AntibioticMIC (μg/mL)
Methicillin-resistant Staphylococcus aureus0.5Vancomycin1.0
Escherichia coli1.0Ciprofloxacin2.0

Agricultural Applications

Beyond its medicinal uses, this compound has potential applications in agriculture as a fungicide and bactericide. Its ability to inhibit fungal growth can be leveraged to protect crops from fungal diseases.

Case Study: Agricultural Efficacy

Field trials have indicated that formulations containing this triazole derivative significantly reduced the incidence of fungal infections in crops such as wheat and corn .

Crop TypeDisease TargetedEfficacy (%)
WheatFusarium head blight75
CornGray leaf spot70

Mechanism of Action

The mechanism of action of 5-[(4-chloro-3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to a decrease in its activity. The triazole ring and the phenoxy group play crucial roles in the binding process .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes structurally related 1,2,4-triazole-3-thiol derivatives and their key differences:

Compound Name Substituents Key Features Biological/Industrial Applications References
Target Compound : 5-[(4-Chloro-3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol - 4-Ethyl group
- 4-Chloro-3,5-dimethylphenoxy methyl group
High lipophilicity due to ethyl and dimethyl groups; potential corrosion inhibitor Antimicrobial (hypothesized), corrosion inhibition
5-[(2,4-Dichlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol - 4-Ethyl group
- 2,4-Dichlorophenoxy methyl group
Enhanced electron-withdrawing effects from dichloro substituents Not explicitly reported; likely similar to target compound
5-[3-(4-Chloro-2-methylphenoxy)propyl]-4-ethyl-4H-1,2,4-triazole-3-thiol - 4-Ethyl group
- 3-(4-Chloro-2-methylphenoxy)propyl chain
Longer alkyl chain increases steric hindrance Antiviral (in silico studies against coronaviruses)
4-(2-Fluorophenyl)-5-(1-methylethyl)-4H-1,2,4-triazole-3-thiol - 2-Fluorophenyl group
- Isopropyl group
Fluorine enhances metabolic stability; moderate antimicrobial activity Antioxidant, antimicrobial
5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol - 3-Pyridyl group Polar pyridyl substituent improves water solubility Corrosion inhibition for aluminium alloys

Physicochemical Properties

  • Lipophilicity : The target compound’s logP is higher than analogues with polar substituents (e.g., pyridyl or fluorophenyl groups), favoring membrane penetration but reducing aqueous solubility .
  • Thermal Stability : Methyl and ethyl groups increase thermal stability compared to unsubstituted triazoles.

Biological Activity

5-[(4-chloro-3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, particularly focusing on its anticancer, antifungal, and antimicrobial properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

PropertyValue
Molecular FormulaC₁₃H₁₆ClN₃OS
Molecular Weight297.80 g/mol
CAS Number156867-74-2
MDL NumberMFCD03943508

This structure features a triazole ring, which is known for its stability and ability to interact with biological targets effectively.

Anticancer Activity

Research indicates that derivatives of triazole compounds exhibit significant cytotoxic effects against various cancer cell lines. In particular, studies have shown that this compound and similar compounds demonstrate selective cytotoxicity against human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cell lines.

Key Findings:

  • The compound exhibited higher cytotoxicity at concentrations ranging from 50 to 100 µM in vitro tests against selected cancer cell lines .
  • The presence of a triazole moiety enhances the pharmacological profile by increasing solubility and receptor binding affinity .

Antifungal Activity

Triazoles are also recognized for their antifungal properties. The compound has been tested against various fungal strains, demonstrating notable effectiveness.

Research Insights:

  • In studies evaluating antifungal activity, compounds similar to this compound showed significant inhibitory effects against Aspergillus species .
  • Structure-activity relationship (SAR) analyses indicated that specific substituents on the triazole ring enhance antifungal potency .

Antimicrobial Activity

The antimicrobial potential of triazole derivatives extends beyond fungi to include bacteria. The compound's ability to inhibit bacterial growth has been documented in various studies.

Findings:

  • Several derivatives of triazoles have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria .
  • The mechanism often involves disruption of the microbial cell wall synthesis or interference with essential metabolic pathways .

Case Study 1: Anticancer Efficacy

A study conducted on a series of triazole derivatives found that those with specific hydrazone substitutions exhibited enhanced anticancer activity compared to standard treatments. Notably, the compound was among those identified as having selective toxicity towards cancer cells while sparing normal cells .

Case Study 2: Antifungal Screening

In a comparative study of antifungal agents, this compound demonstrated superior efficacy against resistant fungal strains when combined with other antifungal agents . This combination therapy approach is being explored further for clinical applications.

Q & A

What are the optimal synthetic routes for 5-[(4-chloro-3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol?

Level: Basic
Methodological Answer:
The compound can be synthesized via cyclocondensation reactions. A typical approach involves refluxing hydrazide derivatives (e.g., substituted phenoxyacetic acid hydrazides) with thiourea or thiosemicarbazide in polar aprotic solvents like DMSO. For example, refluxing 2,4-dichlorophenoxyacetic acid hydrazide in DMSO for 18 hours under reduced pressure yields triazole derivatives with ~65% efficiency after crystallization in water-ethanol mixtures . Optimization may include adjusting reaction time, solvent choice, and acid catalysis (e.g., glacial acetic acid) to enhance yield .

How can computational methods complement experimental data in characterizing the molecular structure of this compound?

Level: Advanced
Methodological Answer:
Density Functional Theory (DFT) calculations can predict molecular geometry, vibrational frequencies (IR), and electronic properties, which can be cross-validated with experimental data. For example, DFT-optimized bond lengths and angles for similar triazole-thiol derivatives align with X-ray crystallography results (e.g., mean σ(C–C) = 0.002 Å in XRD studies) . Computational models also aid in identifying reactive sites, such as the thiol group’s nucleophilic behavior, guiding further synthetic modifications .

What spectroscopic techniques are most effective for confirming the structure of this triazole derivative?

Level: Basic
Methodological Answer:

  • IR Spectroscopy: Identifies functional groups (e.g., S-H stretch at ~2500 cm⁻¹ for thiols, C=N stretches at ~1600 cm⁻¹ for triazoles) .
  • NMR: ¹H and ¹³C NMR confirm substituent positions (e.g., ethyl group protons at δ ~1.2–1.5 ppm, aromatic protons at δ ~6.5–7.5 ppm) .
  • X-ray Diffraction (XRD): Resolves crystal packing and molecular conformation, as seen in studies of 4H-1,2,4-triazole derivatives with R-factors ≤ 0.036 .

What strategies can resolve discrepancies in reported biological activities of structurally similar triazole-thiol derivatives?

Level: Advanced
Methodological Answer:
Discrepancies often arise from variations in substituents (e.g., chloro vs. methoxy groups), assay conditions, or cell lines. To address this:

  • Standardize bioactivity assays (e.g., consistent cell viability protocols).
  • Compare substituent effects: For example, 4-chlorophenyl derivatives may exhibit higher antimicrobial activity than methoxy analogs due to enhanced lipophilicity .
  • Use computational docking to predict binding affinities across analogs .

What are the recommended storage conditions to maintain the stability of this compound?

Level: Basic
Methodological Answer:
Store at -20°C in airtight, light-protected containers for long-term stability (1–2 years). Short-term storage (1–2 weeks) at -4°C is acceptable. Avoid aqueous environments to prevent thiol oxidation .

How do reaction intermediates influence the yield and purity of the final product in its synthesis?

Level: Advanced
Methodological Answer:
Key intermediates like sodium monochloroacetate (used in thiol-alkylation reactions) must be rigorously purified. For instance, residual acetic acid in intermediates can lead to side reactions (e.g., esterification), reducing yield. Monitor intermediates via TLC or HPLC to ensure purity ≥95% before proceeding to subsequent steps .

Which analytical methods are critical for assessing the purity of this compound post-synthesis?

Level: Basic
Methodological Answer:

  • High-Performance Liquid Chromatography (HPLC): Quantifies purity (>95% for research-grade material) .
  • Elemental Analysis: Confirms C, H, N, S content within ±0.3% of theoretical values .
  • Melting Point Analysis: Sharp melting points (e.g., 141–143°C) indicate high crystallinity .

What role does the thiol group play in the compound’s reactivity and potential pharmacological applications?

Level: Advanced
Methodological Answer:
The thiol (-SH) group enables:

  • Nucleophilic substitution reactions (e.g., alkylation with monochloroacetate to form thioethers) .
  • Metal coordination (e.g., binding to Zn²⁺ in enzyme inhibition studies) .
  • Antioxidant activity via radical scavenging, as seen in similar triazole-thiol derivatives .

How can researchers optimize reaction conditions to improve the yield of this triazole-thiol compound?

Level: Basic
Methodological Answer:

  • Solvent Optimization: Use DMSO for cyclocondensation (higher polarity improves reaction kinetics) .
  • Catalysis: Add 5 drops of glacial acetic acid to protonate intermediates, accelerating cyclization .
  • Temperature Control: Reflux at 80–100°C for 4–18 hours, balancing reaction completion and decomposition .

What are the challenges in crystallizing this compound for X-ray diffraction studies, and how can they be addressed?

Level: Advanced
Methodological Answer:
Challenges include poor crystal growth due to flexible side chains (e.g., phenoxymethyl groups). Solutions:

  • Slow Evaporation: Use ethanol/water (7:3 v/v) at 4°C to promote gradual nucleation .
  • Seeding: Introduce microcrystals from analogous compounds (e.g., 4-ethyl-5-phenyl derivatives) .
  • Cryoprotection: Flash-cool crystals in liquid N₂ with 20% glycerol to prevent ice formation during XRD .

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